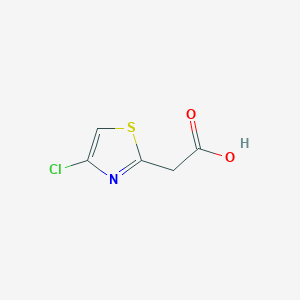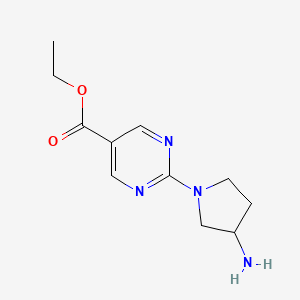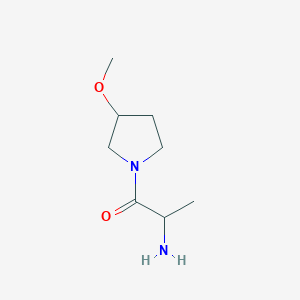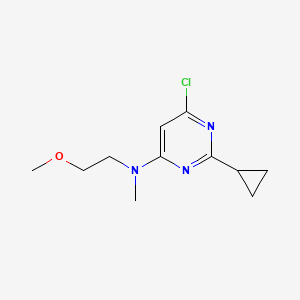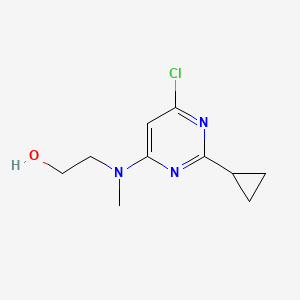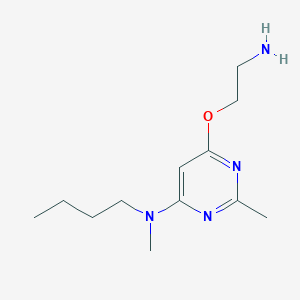
6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine
概要
説明
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrimidine ring substituted with an aminoethoxy group at the 6-position and a butyl and two methyl groups attached to the nitrogen atoms .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid under standard conditions. Its solubility in water and other solvents would depend on the specific substituents .科学的研究の応用
Synthesis and Chemical Properties
- Chemical Synthesis and Reactivity : Various studies have been conducted on the synthesis of pyrimidine derivatives, demonstrating their potential as building blocks in organic chemistry for further chemical transformations. For example, the synthesis of pyrimidin-derivatives through microwave-assisted cyclocondensation and their evaluation for insecticidal and antibacterial potential highlights the chemical versatility of pyrimidine structures (Deohate & Palaspagar, 2020). Additionally, reactions of N,N-dimethylpyrimidin with various reagents have been explored for the construction of complex molecules with potential applications in medicinal chemistry and materials science (Kowalewski et al., 1981).
Biological Applications
- Antimicrobial and Insecticidal Activities : Pyrimidine derivatives have been evaluated for their biological activities, including antimicrobial and insecticidal effects. Research into pyrimidine linked pyrazole heterocyclics revealed their potential against certain pests and bacterial strains, underscoring the relevance of these compounds in developing new bioactive agents (Deohate & Palaspagar, 2020).
Materials Science
- Polymer Science : The development of hyperbranched polyimides using aromatic polyimides showcases the application of pyrimidine derivatives in creating new materials with enhanced properties for gas separation and other industrial applications. These materials exhibit unique structural and functional attributes beneficial for various technological applications (Fang, Kita, & Okamoto, 2000).
Catalysis and Organic Transformations
- Catalytic Applications : Pyrimidine and its derivatives have been employed as ligands in catalysis, facilitating selective reactions important in organic synthesis. Their utility in promoting specific transformations highlights the role of these compounds in advancing synthetic methodologies (Dieck & Dietrich, 1984).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of the compound 6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine are the Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase 2 and the Sodium/Potassium-Transporting ATPase Subunit Alpha-1 . These proteins play crucial roles in maintaining the balance of ions across the cell membrane, which is essential for cellular functions such as signal transduction and muscle contraction .
Mode of Action
This compound interacts with its targets by reducing the Sodium-Potassium Adenosine Triphosphatase (ATPase) activity and stimulating the Sarcoplasmic Calcium ATPase isoform 2 reuptake function . This dual action leads to changes in ion concentrations within the cell, affecting various cellular processes .
Biochemical Pathways
The compound this compound affects the ion transport pathways, particularly those involving sodium, potassium, and calcium ions . The downstream effects of these changes can include altered signal transduction, muscle contraction, and other cellular functions .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the administered dose reaches the target sites in the body .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific cellular context. Given its targets, it is likely that the compound could affect processes such as signal transduction and muscle contraction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and its overall effectiveness .
生化学分析
Biochemical Properties
6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . Additionally, it is employed as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors . These interactions highlight its versatility and importance in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it is known to be involved in the synthesis of bioconjugate materials, which can impact cellular processes such as drug delivery and protein labeling . These effects underscore its potential in therapeutic applications and cellular research.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a spacer/linker in the synthesis of bioconjugate materials, facilitating the binding of various biomolecules . This mechanism is crucial for its role in drug delivery and protein labeling, as it ensures the proper interaction and function of the conjugated molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are important factors to consider. The compound is known to be stable under certain conditions, but its long-term effects on cellular function need to be studied further . Understanding these temporal effects is essential for its application in long-term biochemical and therapeutic studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could potentially cause toxic or adverse effects . These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and function . These interactions can affect metabolic flux and metabolite levels, highlighting the importance of understanding its metabolic pathways for its application in biochemical research and drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its function. It interacts with transporters and binding proteins that facilitate its localization and accumulation . These interactions ensure that the compound reaches its target sites and exerts its intended effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-4-5-7-16(3)11-9-12(17-8-6-13)15-10(2)14-11/h9H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPYSAYKASKIFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC(=NC(=N1)C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


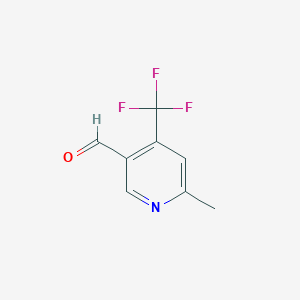
![2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine](/img/structure/B1492471.png)
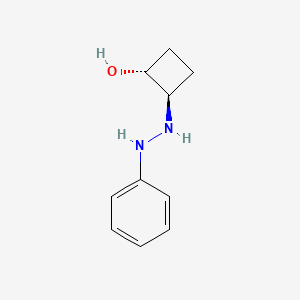
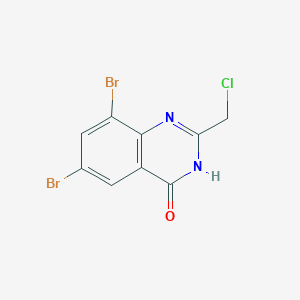
![Ethyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1492477.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B1492478.png)
